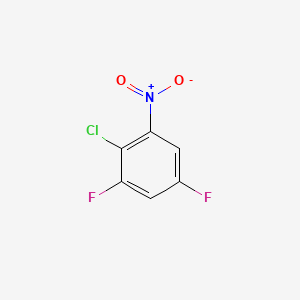
p-Chloro-n-propylbenzylamine
描述
p-Chloro-n-propylbenzylamine is an organic compound that belongs to the class of substituted benzylamines It features a benzene ring substituted with a chlorine atom at the para position and a propylamine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-n-propylbenzylamine typically involves the following steps:
Friedel-Crafts Alkylation: Benzene is first alkylated with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form n-propylbenzene.
Chlorination: The n-propylbenzene is then chlorinated using chlorine gas in the presence of a catalyst like ferric chloride to introduce the chlorine atom at the para position, yielding p-chloro-n-propylbenzene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding amine oxides or nitroso derivatives.
Reduction: Reduction of this compound can lead to the formation of the corresponding amine or hydrocarbon derivatives.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of p-hydroxy-n-propylbenzylamine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: p-Hydroxy-n-propylbenzylamine or other substituted derivatives.
科学研究应用
p-Chloro-n-propylbenzylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of p-Chloro-n-propylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propylamine group play crucial roles in its binding affinity and activity. The compound may exert its effects by disrupting cellular processes or inhibiting enzyme activity, leading to its observed biological effects .
相似化合物的比较
- p-Chloro-n-butylbenzylamine
- p-Chloro-n-ethylbenzylamine
- p-Chloro-n-methylbenzylamine
Comparison:
- p-Chloro-n-propylbenzylamine is unique due to its specific propylamine substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for targeted applications .
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDMTQUDHVPBHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342315 | |
| Record name | p-Chloro-n-propylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55245-43-7 | |
| Record name | p-Chloro-n-propylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
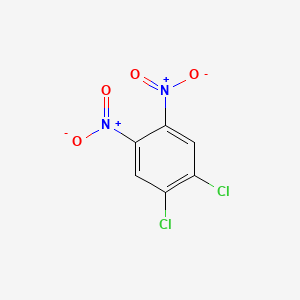
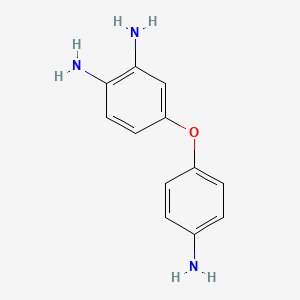
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)
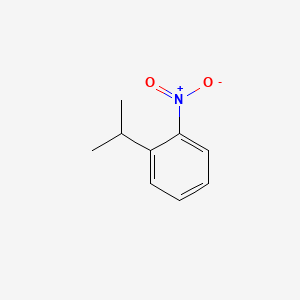

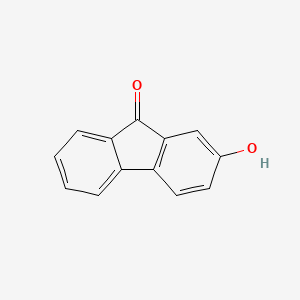
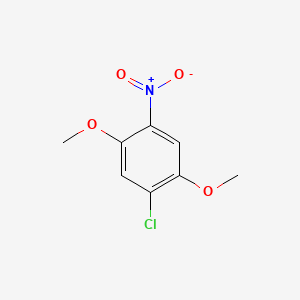
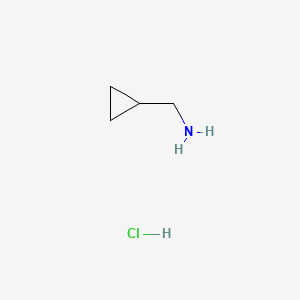


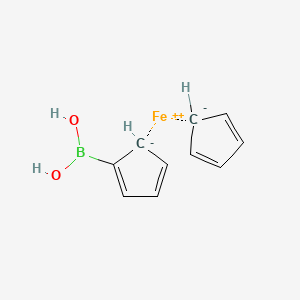
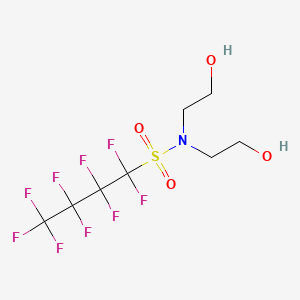
![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
